[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-phenylhydrazone
Description
The compound 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone (CAS: 320423-97-0) is a hydrazone derivative characterized by a pyridinyl backbone substituted with chlorine and trifluoromethyl groups. Its structure combines a 3-pyridinyl methanone group linked to an N-phenylhydrazone moiety, which confers unique electronic and steric properties . This compound is part of a broader class of pyridine derivatives, often utilized in agrochemical research due to their bioactivity against pests and fungi.
Properties
IUPAC Name |
N-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4/c19-15-9-13(18(20,21)22)11-24-17(15)16(12-5-4-8-23-10-12)26-25-14-6-2-1-3-7-14/h1-11,25H/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBLDSMVSERDD-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CN=CC=C2)/C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone is a synthetic derivative of pyridine, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity through case studies, research findings, and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF3N4O
- Molecular Weight : 368.76 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Biological Activity Overview
Research indicates that compounds containing pyridine rings, particularly those with halogen and trifluoromethyl substitutions, exhibit significant biological activities. The specific compound has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine can possess antimicrobial properties. For instance, compounds similar to 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Target Compound | Not specified | To be determined |
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various pyridine derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli, suggesting the potential of 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone as an effective antimicrobial agent .
Study 2: Anticancer Properties
Another area of interest is the anticancer activity of this compound. Research has shown that similar hydrazone derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, a study found that pyridine-based hydrazones could inhibit cell proliferation in breast cancer cell lines by inducing oxidative stress .
The biological activity of 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone may be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism : The compound likely affects the apoptotic pathways or interferes with DNA replication processes in cancer cells.
Comparison with Similar Compounds
Substituent Variations in Hydrazone Derivatives
The target compound belongs to a family of hydrazones with variations in the aryl or heteroaryl substituents. Key analogs include:
| Compound Name | Substituents | CAS Number | Molecular Weight | Application/Notes |
|---|---|---|---|---|
| [Target Compound] | 3-pyridinyl, N-phenylhydrazone | 320423-97-0 | 444.7 | Research chemical; structural studies |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | 4-nitrophenyl | 339010-39-8 | 330.65 | Intermediate for agrochemical synthesis |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone | 2,4-dichlorophenyl, N-phenylhydrazone | 306977-42-4 | 442.99 | Higher logP (7.4) due to Cl substituents |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-(2,4-dinitrophenyl)hydrazone | 2,4-dinitrophenyl | 306977-34-4 | Discontinued | Discontinued due to stability concerns |
Key Observations :
- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity, improving binding to biological targets but may reduce stability under UV light (e.g., photodegradation observed in fluopyram derivatives).
Functional Group Modifications: Hydrazones vs. Amides and Esters
Compounds sharing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety but differing in functional groups include:
Comparison :
Piperidine/Piperazine Derivatives
Complex derivatives with piperidine or piperazine rings demonstrate enhanced pharmacokinetic properties:
Implications :
- Solubility : Piperazine derivatives exhibit better aqueous solubility compared to hydrophobic hydrazones, making them suitable for formulation in agrochemicals.
Research Findings and Environmental Considerations
- Regulatory Status : Fluopyram and fluopicolide have established tolerances in food crops, whereas hydrazone derivatives remain experimental.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone?
Answer:
The synthesis involves multi-step reactions starting with functionalized pyridine precursors. A typical approach includes:
Pyridine Core Functionalization : Introduce chloro and trifluoromethyl groups via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation (DoM) under anhydrous conditions .
Methanone Formation : Couple the substituted pyridine with 3-pyridinyl using Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Hydrazone Conjugation : React the methanone intermediate with N-phenylhydrazine in polar aprotic solvents (e.g., DMF) under acidic catalysis (e.g., HCl), followed by purification via column chromatography .
Critical Note : Monitor reaction progress with LC-MS to avoid over-substitution or side-product formation .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is essential:
- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for biological assays) .
- NMR Spectroscopy : Confirm the hydrazone linkage via -NMR (δ 8.5–9.0 ppm for NH protons) and -NMR for trifluoromethyl groups (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 513.65 (CHClFN) with <2 ppm error .
Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The trifluoromethyl group (-CF) is strongly electron-withdrawing, which:
- Deactivates the pyridine ring toward electrophilic substitution.
- Enhances stability of transition metals (e.g., Pd) during cross-coupling by stabilizing π-backbonding .
The chloro substituent directs reactions to meta/para positions but may undergo displacement under harsh conditions (e.g., high-temperature SNAr). Computational studies (DFT) suggest that the combined -CF/-Cl groups lower the LUMO energy, favoring nucleophilic attack at the 2-position of the pyridine ring .
Advanced: What contradictions exist in reported biological activities of structurally analogous hydrazones, and how can they be resolved?
Answer:
Discrepancies arise in:
- Bioactivity Profiles : Some analogs show antifungal activity, while others exhibit negligible effects due to variations in lipophilicity (logP) .
- Mechanistic Hypotheses : Conflicting reports on whether activity stems from ROS generation or enzyme inhibition (e.g., cytochrome P450).
Resolution Strategies :
Perform isosteric replacements (e.g., replace -CF with -OCF) to isolate electronic vs. steric effects.
Use knockout assays (e.g., yeast gene deletion libraries) to identify molecular targets .
Validate via metabolomic profiling to correlate bioactivity with metabolic pathway disruption .
Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS/MS. Hydrazones are prone to hydrolysis in acidic environments .
- Serum Stability Testing : Add to fetal bovine serum (FBS) and monitor decomposition over 24 hours. Use ultrafiltration to separate protein-bound vs. free fractions .
- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and track photodegradation using UV spectroscopy (λ ~270 nm for pyridine rings) .
Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 4XPF for kinase targets) to predict binding poses. The hydrazone moiety may act as a hydrogen bond donor .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on interactions with hydrophobic pockets (CF-driven) .
- QSAR Modeling : Develop models using descriptors like molar refractivity and topological polar surface area (TPSA) to correlate structure with antifungal activity .
Basic: What precautions are critical when handling this compound in the laboratory?
Answer:
- Toxicity : Wear PPE (gloves, goggles) due to potential mutagenicity of hydrazone derivatives .
- Storage : Keep in amber vials under inert gas (Ar/N) at -20°C to prevent oxidation and moisture absorption .
- Waste Disposal : Neutralize with dilute HCl before disposal to degrade reactive hydrazine byproducts .
Advanced: How can researchers address low solubility of this compound in aqueous media for in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or acetylated derivatives that hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
